

Elaidyl-Sulfamide: A Technical Safety and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elaidyl-sulfamide*

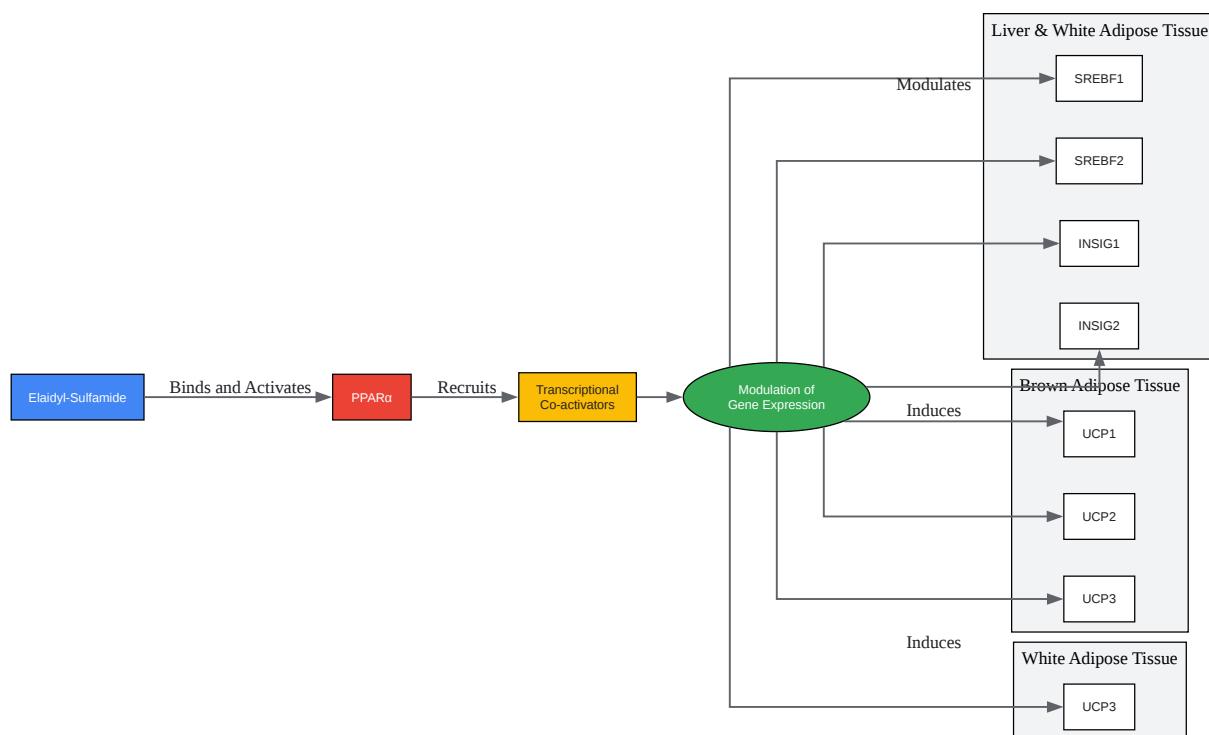
Cat. No.: B1671156

[Get Quote](#)

Disclaimer: The following information on the safety and toxicology of **elaidyl-sulfamide** is derived exclusively from a single preclinical study conducted by Decara et al. (2012). As of this writing, no other comprehensive safety, toxicological, or clinical trial data for this compound appear to be publicly available. Therefore, this document should be considered a summary of existing preliminary research and not a complete safety and toxicology profile. Significant data gaps exist, and the information herein is intended for research, scientific, and drug development professionals for informational purposes only.

Introduction

Elaidyl-sulfamide is a synthetic sulfamoyl analog of oleoylethanolamide (OEA), an endogenous lipid mediator known to regulate satiety and metabolism.^{[1][2]} It has been investigated for its potential as a therapeutic agent for obesity and related metabolic disorders due to its action as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^{[1][2]} This technical guide provides an in-depth summary of the currently available safety and toxicological data on **elaidyl-sulfamide**, with a focus on its pharmacological effects, observed toxicities, and the experimental methodologies used in its initial characterization.


Pharmacodynamics and Mechanism of Action

Elaidyl-sulfamide exerts its primary pharmacological effects through the activation of PPAR α , a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as energy homeostasis.^[1] In preclinical studies, **elaidyl-sulfamide** has been shown to interact with the ligand-binding domain of PPAR α , inducing a conformational change that

promotes the recruitment of transcriptional co-activators. This activation leads to the modulation of gene expression related to lipid metabolism and thermogenesis.

Signaling Pathway

The activation of PPAR α by **elaidyl-sulfamide** initiates a signaling cascade that affects downstream targets in various tissues, including the liver, white adipose tissue (WAT), and brown adipose tissue (BAT).

[Click to download full resolution via product page](#)

Caption: PPAR α signaling cascade initiated by **elaidyl-sulfamide**.

Preclinical Toxicology

The available toxicological data for **elaidyl-sulfamide** is limited to a single in vivo study in rats. No data on acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity has been published.

Key Toxicological Findings

The most significant toxicological finding reported is the induction of hyperglycemia and insulin resistance following chronic administration. This adverse effect presents a major obstacle to the potential clinical development of **elaidyl-sulfamide**.

Table 1: Summary of Preclinical Toxicological Findings for **Elaidyl-Sulfamide**

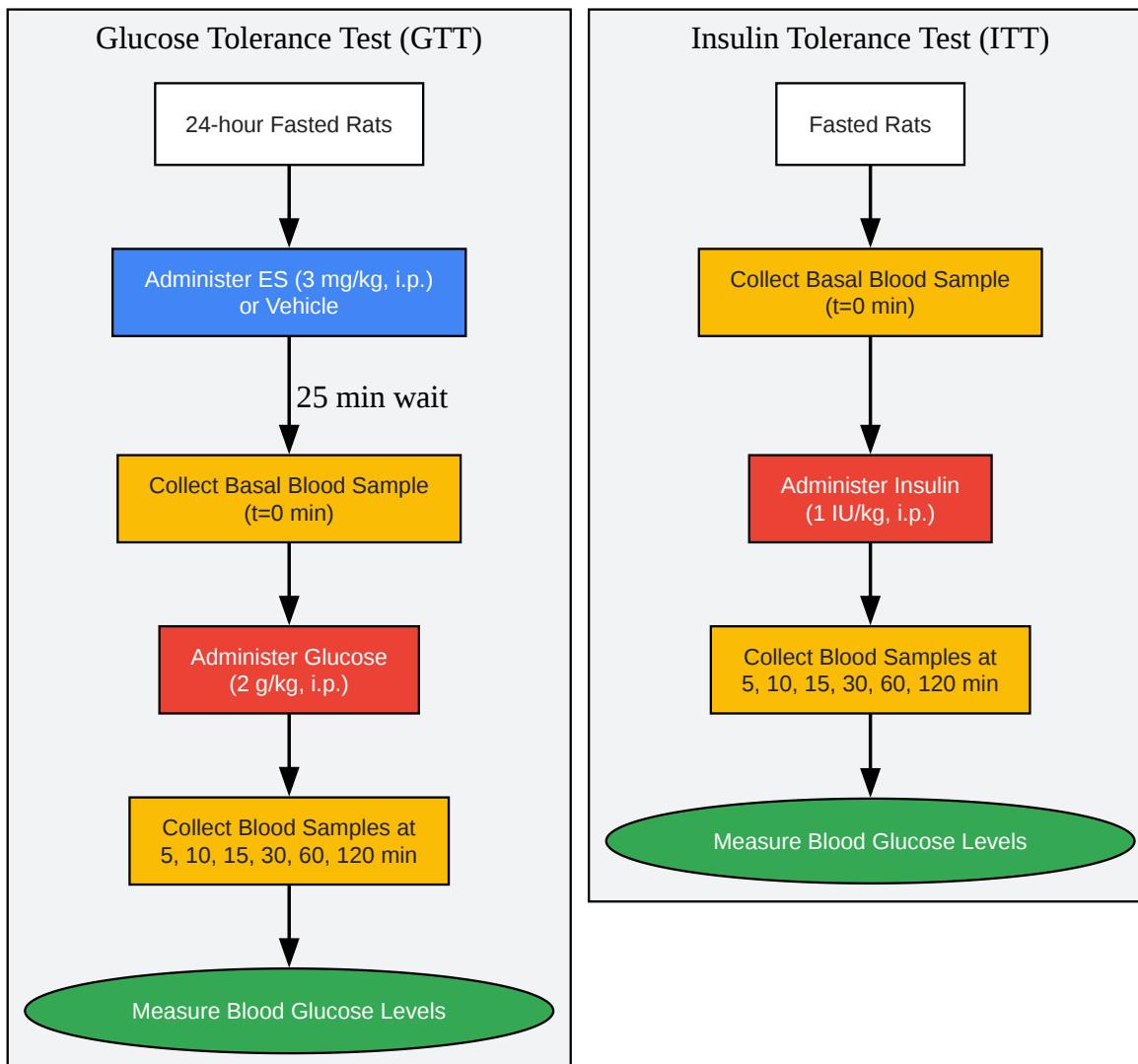
Parameter	Species	Dosing Regimen	Observed Effect	Reference
Glucose Homeostasis	Rat	3 mg/kg/day (i.p.) for 7 days	Hyperglycemia and insulin resistance	Decara et al., 2012

Pharmacological and Metabolic Effects

While the focus of this guide is on safety and toxicology, the observed pharmacological effects provide context for the potential therapeutic application and off-target effects of **elaidyl-sulfamide**.

Table 2: Summary of In Vivo Pharmacological Effects of **Elaidyl-Sulfamide** in Rats

Parameter	Dosing Regimen	Outcome	Reference
Food Intake	0.3-3 mg/kg (acute, i.p.)	Dose-dependent reduction	Decara et al., 2012
Body Weight Gain	3 mg/kg/day (i.p.) for 7 days	Reduction	Decara et al., 2012
Plasma Cholesterol	3 mg/kg/day (i.p.) for 7 days	Reduction	Decara et al., 2012
Hepatic Function	3 mg/kg/day (i.p.) for 7 days	Reduction in plasma transaminase activity	Decara et al., 2012


Experimental Protocols

The following are summaries of the key experimental methodologies employed in the study by Decara et al. (2012).

In Vivo Studies in Rats

- Animals: Male Wistar rats.
- Drug Administration: Intraperitoneal (i.p.) injection.
- Vehicle: 5% Tween®-20 in sterile saline solution.
- Acute Feeding Studies: Food-deprived rats were administered **elaidyl-sulfamide** (0.3-3 mg/kg) and food intake was measured at various time points.
- Chronic Administration Study: Rats received daily i.p. injections of **elaidyl-sulfamide** (3 mg/kg) for 7 days. Body weight, food intake, and various metabolic parameters were monitored.

Glucose and Insulin Tolerance Tests

[Click to download full resolution via product page](#)

Caption: Workflow for Glucose and Insulin Tolerance Tests.

Molecular Biology Techniques

- In Silico Molecular Docking: The interaction of **elaidyl-sulfamide** with the PPAR α receptor was modeled computationally.

- In Vitro Transcription Assays: The ability of **elaidyl-sulfamide** to activate PPAR α was assessed in cell-based assays.
- Quantitative Real-Time PCR (qRT-PCR): Gene expression analysis was performed on RNA extracted from liver, white adipose tissue, brown adipose tissue, skeletal muscle, and hypothalamus to determine the effect of **elaidyl-sulfamide** on the expression of genes involved in lipid metabolism and thermogenesis.

Summary and Future Directions

Elaidyl-sulfamide is a potent PPAR α agonist with demonstrated efficacy in reducing food intake, body weight gain, and plasma cholesterol in a preclinical rat model. However, its chronic administration is associated with the significant adverse effects of hyperglycemia and insulin resistance, which currently limit its therapeutic potential.

The safety and toxicology profile of **elaidyl-sulfamide** is largely incomplete. To ascertain its potential for further development, a comprehensive toxicological evaluation is required. This would include:

- Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent).
- A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).
- Carcinogenicity studies.
- Reproductive and developmental toxicity studies.
- Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Further mechanistic studies are also warranted to elucidate the precise mechanisms underlying the observed hyperglycemia and insulin resistance. Understanding these off-target effects is critical for any future consideration of **elaidyl-sulfamide** or its analogs as therapeutic candidates. Researchers should exercise caution and be aware of the limited available safety data when designing experiments with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elaidyl-sulfamide, an oleoylethanolamide-modelled PPAR α agonist, reduces body weight gain and plasma cholesterol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elaidyl-Sulfamide: A Technical Safety and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671156#elaidyl-sulfamide-safety-and-toxicology-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

